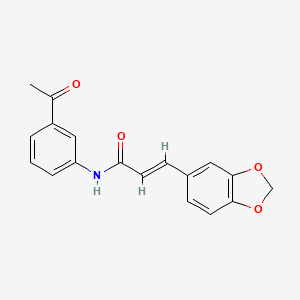

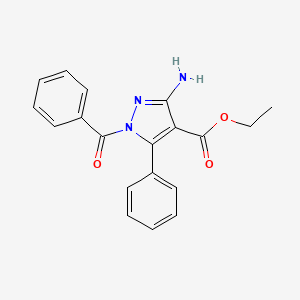

2-(methylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar tetrahydropyridine derivatives often involves reactions with benzaldehyde, aniline, and ethylacetoacetate, utilizing catalysts such as l (−) proline–Fe(III) complex at room temperature, showcasing the synthetic routes for these compounds (Sambyal et al., 2011). Another example includes the phosphine-catalyzed [4 + 2] annulation process, which demonstrates the synthesis of functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the molecular configuration of such compounds. Studies have revealed that these molecules often exhibit flat boat conformations and are stabilized by intra- and intermolecular hydrogen bonds, helping to stabilize the crystal structure (Sambyal et al., 2011).

Chemical Reactions and Properties

Reactivity towards various reagents is a significant aspect of these compounds. For instance, reactions with N-tosylimines in the presence of an organic phosphine catalyst result in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydropyridine-3-carboxylates, highlighting the chemical versatility and regioselectivity of these reactions (Zhu, Lan, & Kwon, 2003).

Physical Properties Analysis

The physical properties, including crystallization patterns and molecular packing, are analyzed through X-ray diffraction. This analysis offers insights into the molecular and crystal structure, stabilized by specific hydrogen bond interactions, which contribute to the understanding of the compound's physical characteristics (Sambyal et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with different chemical reagents, are critical for determining potential applications and functionalities. The synthesis routes and reactions with various reagents, leading to highly functionalized tetrahydropyridines, showcase the chemical diversity and potential utility of these compounds (Zhu, Lan, & Kwon, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Phosphine-Catalyzed Annulation

The compound is used in phosphine-catalyzed [4 + 2] annulation processes, forming highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Synthesis of Thiazoles and Antimicrobial Activities

It reacts with various reagents to produce thiazole and fused derivatives. Some synthesized derivatives have shown antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Protecting Group in Peptide Synthesis

The compound is used as a protecting group for the carboxy-group in peptide synthesis, offering selective removal and certain advantages over similar groups (Amaral, 1969).

Synthesis of Cobalt(II) Complexes

It forms complexes with Co(II), leading to compounds with potential antimicrobial activities. These complexes are characterized by various analytical methods and tested against microorganisms (Singh, Das, & Dhakarey, 2009).

Applications in Organic Chemistry

Synthesis of Heterocycles

It plays a role in novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showing potential for creating diverse organic compounds (Santilli, Kim, & Wanser, 1971).

Synthesis of Bis-Heterocyclic Monoazo Dyes

This compound is used in the preparation of various bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes are characterized for their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).

Synthesis of Pyridine Derivatives

It is involved in unexpected [3+2] cycloaddition reactions forming various pyridine derivatives. These reactions provide insights into potential pathways in organic synthesis (Bourhis & Vercauteren, 1994).

Further Research and Applications

Synthesis of Pyrimidine Derivatives

It is used in synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives. This showcases its utility in creating a variety of organic compounds (Zanatta et al., 2015).

Carboxylic Acid Protection in Polymer Chemistry

The compound is used as a protecting group for carboxylic acids in polymer chemistry. Its selective removal and stability under certain conditions make it valuable for polymer synthesis (Elladiou & Patrickios, 2012).

Biginelli Compounds Reactions

It participates in various reactions of Biginelli-compounds, contributing to the synthesis of diverse heterocyclic compounds and offering routes to new organic molecules (Kappe & Roschger, 1989).

Synthesis of Tetrathiafulvalene Derivatives

The compound is involved in the synthesis of tetrathiafulvalene derivatives, indicating its role in creating complex organic molecules with potential electronic applications (Andreu et al., 2000).

Crystal Structure Analysis

Its derivatives have been studied for their crystal structures, enhancing our understanding of molecular interactions and structural properties in organic chemistry (Armas et al., 2003).

Eigenschaften

IUPAC Name |

2-methylsulfanylethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-11-6-4-5-7-13(11)14-10-15(19)18-12(2)16(14)17(20)21-8-9-22-3/h4-7,14H,8-10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBNDIWIWZKKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCCSC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)